molecular formula C12H22O10 B137485 Blood Group H disaccharide CAS No. 146076-26-8

Blood Group H disaccharide

Cat. No.: B137485
CAS No.: 146076-26-8
M. Wt: 326.3 g/mol
InChI Key: VSRVRBXGIRFARR-FFLOLMAFSA-N
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Description

These antigens are frequently found at the nonreducing ends of sugar chains of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides . The H-antigen plays a crucial role in various biological processes, including blood group determination and immune response.

Safety and Hazards

The safety data sheet for Blood Group H disaccharide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, it’s advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Blood Group H disaccharide typically involves the use of glycosyltransferase enzymes. For instance, galactoside 2-α-L-fucosyltransferases (FUT1 and FUT2) are responsible for synthesizing the H-antigen by adding fucose to the galactose residue . The reaction conditions often include the presence of specific donors like UDP-fucose and acceptors like galactose.

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant glycosyltransferases. This method ensures high specificity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Blood Group H disaccharide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. These enzymes catalyze the transfer of fucose to the galactose residue, forming the H-antigen. The molecular targets include the acceptor substrates (galactose) and the donor substrates (UDP-fucose). The pathways involved are primarily related to glycosylation and carbohydrate metabolism .

Comparison with Similar Compounds

    Blood Group A disaccharide (GalNAcα1-3[Fucα1-2]Gal): Differs by the addition of N-acetylgalactosamine.

    Blood Group B disaccharide (Galα1-3[Fucα1-2]Gal): Differs by the addition of galactose.

Uniqueness: Blood Group H disaccharide is unique due to its role as the precursor for both A and B antigens. It serves as the foundational structure upon which additional sugars are added to form the specific blood group antigens .

Properties

IUPAC Name

(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVRBXGIRFARR-FFLOLMAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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